5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde
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Description
5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde (CMB) is a synthetic compound belonging to the class of benzaldehydes and is commonly used as a starting material in organic synthesis. CMB is often used to prepare a variety of pharmaceuticals, agrochemicals, and other compounds, and is increasingly being studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
1. Chemical Kinetics and Mechanisms
5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is involved in chemical reactions related to aromatic oxidation and kinetics. Ellis, Scott, and Walker (2003) analyzed the reaction pathways and kinetics when benzaldehyde derivatives interact with other chemical substances, such as hydrogen and oxygen, which are crucial in understanding the reactivity and stability of these compounds in various chemical environments (Ellis, Scott, & Walker, 2003).
2. Anticancer Activity
Significant research has been conducted on the anticancer properties of benzaldehyde derivatives. Lin et al. (2005) discovered that certain benzyloxybenzaldehyde derivatives, including those similar to this compound, showed promising anticancer activity against HL-60 cell lines. These compounds have been found to induce cell apoptosis and arrest cell cycle progression, highlighting their potential in cancer therapeutics (Lin et al., 2005).
3. Catalysis and Chemical Transformations
Benzaldehyde derivatives are also used as intermediates in various catalytic and chemical transformation processes. Studies by Keane (1997) and others have explored how these compounds behave under conditions of hydrogenation and hydrogenolysis, providing valuable insights into their role in synthesizing other chemical products (Keane, 1997).
4. Synthesis of Other Chemical Compounds
Research has also focused on synthesizing other valuable chemical compounds using benzaldehyde derivatives. Quiroz-Florentino et al. (2011) and Masesane et al. (2014) have demonstrated methods to synthesize various organic compounds, including oxiranes and benzoxazines, using benzaldehyde derivatives as starting materials. These synthetic pathways are crucial for producing pharmaceuticals and other specialty chemicals (Quiroz-Florentino et al., 2011); (Masesane et al., 2014).
5. Medical Applications
Beyond anticancer research, these compounds are investigated for other medical applications. For instance, Beddell et al. (1984) studied substituted benzaldehydes for their potential to increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes, showing the versatility of benzaldehyde derivatives in medical research (Beddell et al., 1984).
properties
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCTUXZGJRYLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405398 |
Source
|
Record name | 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
590360-24-0 |
Source
|
Record name | 5-Chloro-2-[(2-methylphenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590360-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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